

A Comprehensive Review of Cyclamidomycin: From Biosynthesis to Therapeutic Potential

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Compound of Interest

Compound Name: Cyclamidomycin

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclamidomycin, also known as Desdanine and Pyracrimycin A, is a naturally occurring antibiotic produced by species of the bacterial genus *Streptomyces*. This technical guide provides a comprehensive literature review of the research conducted on **Cyclamidomycin**, covering its discovery, chemical properties, biosynthesis, mechanism of action, and biological activities. Special emphasis is placed on summarizing all available quantitative data in structured tables, detailing experimental protocols for key cited experiments, and visualizing complex biological pathways and workflows using the DOT language for Graphviz. This guide aims to be an essential resource for researchers in natural product chemistry, microbiology, and drug discovery, facilitating a deeper understanding of **Cyclamidomycin** and stimulating further investigation into its therapeutic potential.

Introduction

Cyclamidomycin is a small molecule antibiotic with a unique chemical structure, (2E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-propenamide. First isolated in 1971 from *Streptomyces* sp. MA130-A1, it has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.^[1] Its primary mechanism of action involves the inhibition of the essential bacterial enzyme, nucleoside diphosphate kinase (NDPK). This guide will delve into the known aspects of **Cyclamidomycin**, providing a detailed repository of the scientific knowledge accumulated to date.

Physicochemical Properties

Cyclamidomycin is a relatively small molecule with the chemical formula $C_7H_{10}N_2O$ and a molecular weight of 138.17 g/mol .^{[1][2]} It is soluble in dimethyl sulfoxide (DMSO) and water, but insoluble in methanol and hexane.^[1]

Table 1: Physicochemical Properties of **Cyclamidomycin**^{[1][2]}

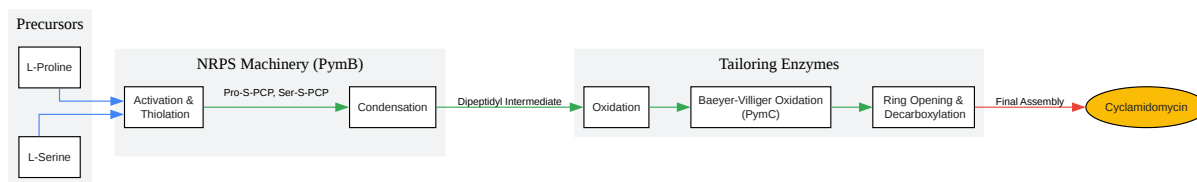
Property	Value
CAS Number	35663-85-5
Alternative Names	Desdanine, Pyracrimycin A, NSC 121234
Molecular Formula	$C_7H_{10}N_2O$
Molecular Weight	138.17 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO and water; Insoluble in methanol and hexane
SMILES	<chem>NC(/C=C/C1=NCCC1)=O</chem>
InChI	InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+

Biosynthesis

The biosynthetic pathway of **Cyclamidomycin** (Pyracrimycin A) has been elucidated through the identification of its biosynthetic gene cluster (BGC) in a *Streptomyces* species. The core of the molecule is synthesized by a nonribosomal peptide synthetase (NRPS), PymB, which utilizes L-serine and L-proline as precursor amino acids. The biosynthesis involves a series of enzymatic reactions, including a notable Baeyer-Villiger oxidation catalyzed by a monooxygenase, PymC. Isotope-labeling studies have been instrumental in proposing the complete biosynthetic pathway.^{[3][4]}

Proposed Biosynthetic Pathway of Cyclamidomycin

The proposed pathway begins with the activation of L-proline and L-serine by the NRPS machinery. These amino acids are then condensed. Subsequent modifications, including oxidation and a Baeyer-Villiger reaction, lead to the formation of the dihydropyrrole ring and the acrylamide side chain. A key step involves a ring-opening reaction and the loss of a carbon atom from the serine precursor.[3][4]

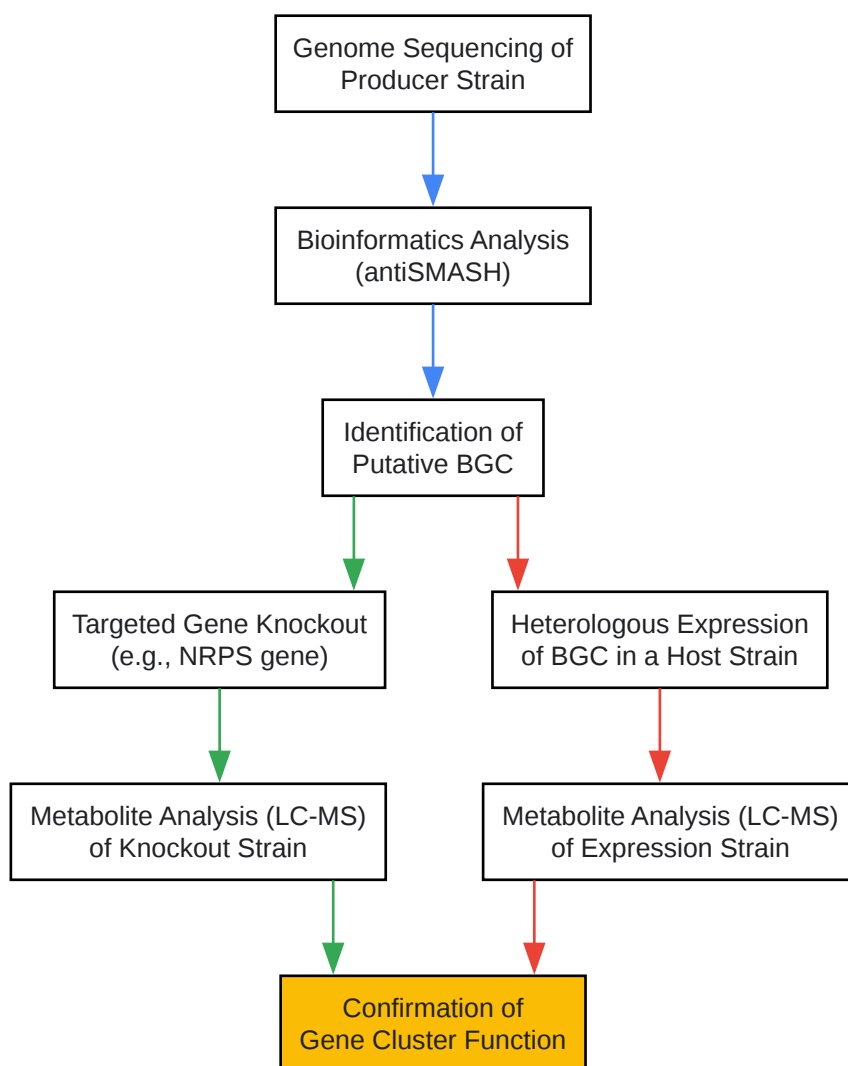


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Proposed Biosynthesis of **Cyclamidomycin**

Experimental Protocols: Identification of the Biosynthetic Gene Cluster

The identification of the pym gene cluster involved a combination of bioinformatics analysis and experimental validation through gene knockout and heterologous expression. A common workflow for such studies is outlined below.



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Workflow for BGC Identification

Mechanism of Action

The primary antibacterial mechanism of **Cyclamidomycin** is the inhibition of nucleoside diphosphate kinase (NDPK).^[1] NDPK is a crucial housekeeping enzyme in bacteria responsible for maintaining the intracellular pool of nucleoside triphosphates (NTPs) required for DNA and RNA synthesis.^{[1][3][5]} By inhibiting NDPK, **Cyclamidomycin** disrupts the supply of these essential building blocks, leading to the cessation of bacterial growth.

Inhibition of Nucleoside Diphosphate Kinase

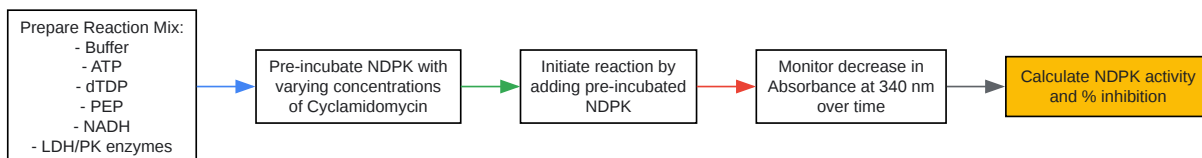
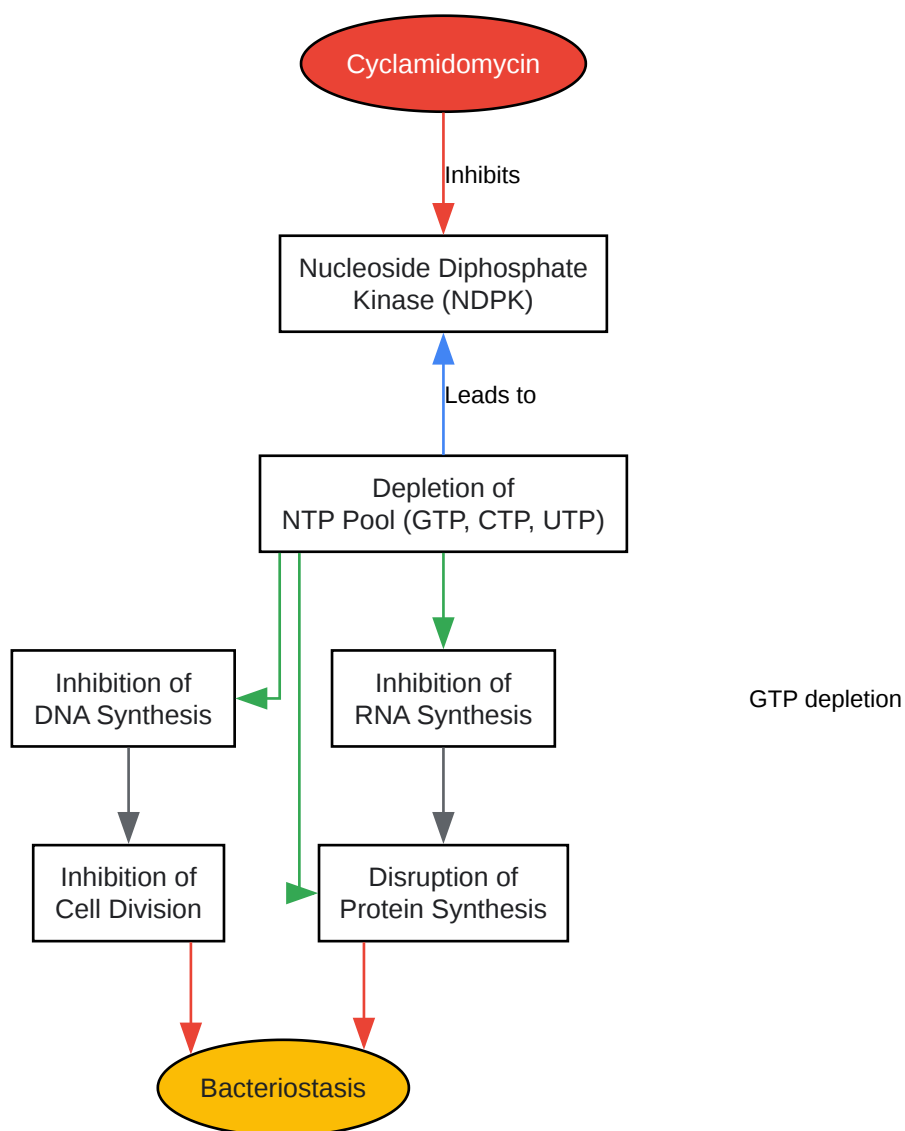
Kinetic studies have shown that **Cyclamidomycin** acts as an irreversible inhibitor of E. coli NDPK.^[5] This inhibition leads to an imbalance in the cellular nucleotide pools.

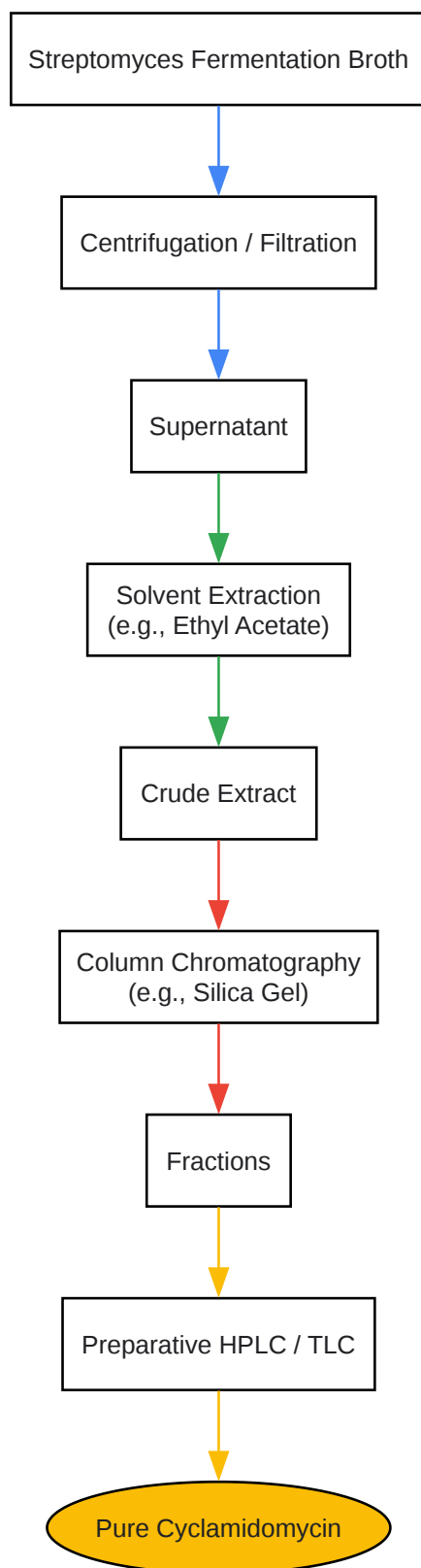
Table 2: Quantitative Data on NDPK Inhibition by **Cyclamidomycin**

Parameter	Value	Source
Enzyme Source	Escherichia coli	[1]
Inhibition	63% inhibition at 20 µg/ml	[1]

Downstream Effects of NDPK Inhibition

Inhibition of NDPK leads to a cascade of downstream effects that ultimately result in bacteriostasis. The depletion of NTPs directly impacts DNA replication and RNA transcription. Furthermore, GTP, a product of the NDPK-catalyzed reaction, is a critical signaling molecule involved in various cellular processes, including protein synthesis and cell division.





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